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molecular formula C10H11N3OS B8458707 Ethanethioic acid,s-(2-imidazo[1,5-a]pyrazin-3-ylethyl)ester

Ethanethioic acid,s-(2-imidazo[1,5-a]pyrazin-3-ylethyl)ester

Cat. No. B8458707
M. Wt: 221.28 g/mol
InChI Key: WOGKJNVRFHNFLG-UHFFFAOYSA-N
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Patent
US06174877B1

Procedure details

To a solution of 3-(2-chloroethyl)imidazo[1,5-a]pyrazine (1.51 g) in DMF (10 ml) was added potassium thioacetate (1.23 g). The mixture was stirred for 4 hours at room temperature. To the reaction mixture was added water. The mixture was subjected to extraction with ethyl acetate (50 ml×4). The organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was subjected to column chromatography (carrier: silica gel, 60 g, developing solvent: ethyl acetate) to give the title compound (1.65 g) as colorless solid product.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[N:8]2[CH:9]=[CH:10][N:11]=[CH:12][C:7]2=[CH:6][N:5]=1.[C:13]([O-:16])(=[S:15])[CH3:14].[K+].O>CN(C=O)C>[C:13]([S:15][CH2:2][CH2:3][C:4]1[N:8]2[CH:9]=[CH:10][N:11]=[CH:12][C:7]2=[CH:6][N:5]=1)(=[O:16])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
ClCCC1=NC=C2N1C=CN=C2
Name
potassium thioacetate
Quantity
1.23 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction with ethyl acetate (50 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)SCCC1=NC=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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